molecular formula C8H6Cl2O2 B2956710 (2-Chlorophenoxy)acetyl chloride CAS No. 20143-41-3

(2-Chlorophenoxy)acetyl chloride

Cat. No.: B2956710
CAS No.: 20143-41-3
M. Wt: 205.03
InChI Key: IKODIMKOCSGKHQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)acetyl chloride is a chemical compound with the empirical formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid substance .


Molecular Structure Analysis

The SMILES string representation of 2-(2-Chlorophenoxy)acetyl chloride is O=C(Cl)COC(C=CC=C1)=C1Cl . The InChI representation is 1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 .


Chemical Reactions Analysis

While specific reactions involving 2-(2-Chlorophenoxy)acetyl chloride are not available, acid chlorides in general are highly reactive and can undergo a variety of reactions. They can react with water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively . The general mechanism involves nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion .


Physical and Chemical Properties Analysis

2-(2-Chlorophenoxy)acetyl chloride is a solid substance . It has a molecular weight of 205.04 g/mol .

Scientific Research Applications

1. Chloride Ion Channel Studies

(Bettoni et al., 1987) explored the impact of chiral analogues of 2-(p-Chlorophenoxy)isobutyric acid, such as 2-(p-chlorophenoxy)propionic acid, on chloride ion flux in skeletal muscle membrane. They found that the chloride channel conductance depends on the absolute configuration of these compounds, suggesting a stereospecific binding site for chloride ion flux regulation.

2. Photodissociation Studies

The study of the photodissociation of acetyl chloride at various wavelengths, including research by (Deshmukh & Hess, 1994), provided insights into the yields and energy distributions of chlorine atom photofragments and the secondary decomposition of acetyl radicals.

3. Photochemical Reactions in Air

(Hanst, 1977) investigated photochemical reactions among chlorine, nitrogen dioxide, and formaldehyde in air, revealing the stability of certain chlorinated compounds and the formation of various reaction products under UV irradiation.

4. Synthesis of Organophosphorus Compounds

The use of acetyl chloride in the synthesis of organophosphorus compounds, as detailed by (Yuan, Chen, & Wang, 1991), highlights its versatility in creating 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives through condensation reactions.

5. Friedel–Crafts Acetylation in Ionic Liquids

(Csihony, Mehdi, & Horváth, 2001) conducted in situ infrared spectroscopic studies on the Friedel–Crafts acetylation of benzene using acetyl chloride in ionic liquids, showing similarities in the reaction mechanism compared to traditional solvents.

6. Analysis of MCPA and TCP in Water

(Gao et al., 2014) developed an HPLC-IT-MS technique with SPE preconcentration to determine 2-methyl-4-chlorophenoxy acetic acid (MCPA) and 2,4,6-thrichlorophenol (TCP) in water, demonstrating the analytical application of chlorophenoxy derivatives in environmental monitoring.

7. Microwave Spectrum Analysis

The microwave spectrum analysis of acetyl chloride isotopic species, as studied by (Sinnott, 1961), provided insights into the internal rotation and molecular structure of acetyl chloride, contributing to the understanding of its chemical properties.

8. Oxidation of Chlorinated Phenols

(Hirvonen et al., 2000) explored the oxidation of chlorinated phenols in aqueous solutions, identifying hydroxylated and dimeric intermediates. This research is crucial for understanding the chemical transformation of chlorinated compounds in environmental processes.

Safety and Hazards

2-(2-Chlorophenoxy)acetyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(2-chlorophenoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKODIMKOCSGKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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